molecular formula C8H7N3O3 B2532202 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 90004-30-1

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No. B2532202
CAS RN: 90004-30-1
M. Wt: 193.162
InChI Key: BKWFHANLTXQVMR-UHFFFAOYSA-N
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Description

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number: 90004-30-1 . It has a molecular weight of 193.16 . The compound is a solid in its physical form .


Molecular Structure Analysis

The IUPAC name of the compound is 5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The InChI Code is 1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,10H,1H3,(H,13,14) . The compound’s structure has been analyzed using various techniques such as 1H NMR, 13C NMR, and IR spectrum .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 193.16 . The compound’s properties have been analyzed using various techniques such as 1H NMR, 13C NMR, and IR spectrum .

Scientific Research Applications

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

Pyrazolo[1,5-a]pyrimidine scaffolds, including compounds such as 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, have shown a broad range of medicinal properties. These compounds are considered privileged heterocycles in drug discovery due to their application in developing drug-like candidates with anticancer, CNS agents, anti-infectious, anti-inflammatory properties, and as CRF1 antagonists and radiodiagnostics. Structure-activity relationship (SAR) studies highlight the potential of this scaffold in medicinal chemistry, encouraging further exploration for developing novel drug candidates (Cherukupalli et al., 2017).

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

The regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles with 1,3-bielectrophilic reagents leading to pyrazolo[1,5-a]pyrimidines are of significant interest. This specificity is crucial for understanding the chemical behavior of such compounds, with implications for synthesizing structurally defined molecules for various applications. This area of research addresses literature controversies and highlights the nuanced chemical reactivity of the pyrazolo[1,5-a]pyrimidine scaffold, which could be leveraged for creating novel compounds with specific functionalities (Mohamed & Mahmoud, 2019).

Tautomerism and Molecular Interactions

The study of tautomeric equilibria, especially in nucleic acid bases and related compounds, is crucial for understanding the molecular interactions and stability of various tautomeric forms. This research is relevant for compounds like 5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid, as it may impact their interaction with biomolecules, affecting their biological activity and potential medicinal applications (Person et al., 1989).

Hybrid Catalysts in Synthesis

The application of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, including variants of pyrazolo[1,5-a]pyrimidines, highlights the evolving synthetic strategies in medicinal chemistry. These catalysts facilitate the development of complex molecules, potentially leading to novel drug candidates with improved bioavailability and pharmacological profiles. Such research underscores the importance of innovative synthetic methods in expanding the utility of pyrazolo[1,5-a]pyrimidine derivatives (Parmar et al., 2023).

properties

IUPAC Name

5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-4-2-6(12)11-7(10-4)5(3-9-11)8(13)14/h2-3,9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBAZPSBFLJYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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